3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

Description

Overview of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

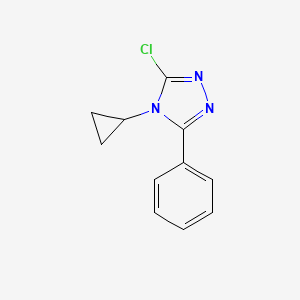

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole is a substituted triazole compound with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.67 g/mol. The compound is systematically designated under the Chemical Abstracts Service registry number 1020035-36-2, with the International Union of Pure and Applied Chemistry name 3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole. The molecular structure encompasses a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, specifically arranged in the 1,2,4-triazole configuration, with distinct substitution patterns that define its chemical identity and properties.

The structural composition of this compound features three primary substituent groups that contribute to its unique characteristics. The chlorine atom positioned at the 3-position introduces electronegative properties and potential reactivity sites, while the cyclopropyl group at the 4-position provides steric bulk and conformational rigidity. The phenyl ring attached at the 5-position contributes aromatic character and extends the conjugated system, potentially influencing the compound's stability and interaction capabilities. These structural elements collectively create a molecule with distinct physicochemical properties that differentiate it from other triazole derivatives.

The compound exists as a white powder solid under standard conditions and demonstrates specific spectroscopic characteristics that facilitate its identification and characterization. The three-dimensional molecular architecture, as represented by its computed conformational data, reveals the spatial arrangement of atoms and functional groups that govern its chemical behavior and potential biological interactions. The structural complexity of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole makes it an intriguing subject for computational chemistry studies and molecular modeling investigations.

Historical Context and Discovery of 1,2,4-Triazole Derivatives

The historical development of 1,2,4-triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the framework for understanding triazole chemistry and initiated a century-long journey of scientific exploration that would eventually lead to the synthesis and characterization of thousands of triazole derivatives, including complex substituted variants like 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole.

The evolution of triazole chemistry gained significant momentum following the establishment of several facile and convenient synthetic techniques, which enabled researchers to explore the versatile interactions of these compounds with biological systems. The discovery of antifungal activities of azole derivatives in 1944 marked a pivotal moment in triazole research, leading to the development of clinically significant compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. These breakthroughs demonstrated the therapeutic potential of triazole-based molecules and sparked intensive research efforts to design and synthesize novel triazole derivatives with enhanced properties and broader applications.

The systematic development of synthetic methodologies for 1,2,4-triazole preparation has encompassed various approaches, including the Einhorn-Brunner reaction and the Pellizzari reaction. These classical synthetic routes provided the foundation for accessing unsubstituted 1,2,4-triazole, which could subsequently be functionalized to produce substituted derivatives. The preparation of unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization and oxidation processes, exemplifies the multi-step synthetic strategies that have been employed to access triazole scaffolds.

The recognition of 1,2,4-triazoles as privileged scaffolds in medicinal chemistry has been driven by their remarkable stability and resistance to cleavage, making them attractive pharmacophores for drug development. The ability of 1,2,4-triazole to act as isosteres of amide, ester, and carboxylic acid functional groups has further expanded their utility in pharmaceutical applications. The dipole character, hydrogen bonding capacity, rigidity, and solubility properties of 1,2,4-triazoles enable them to interact with biological receptors with high affinity, contributing to their widespread incorporation into therapeutically important agents.

Rationale for Academic Research on 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

The academic interest in 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole stems from several compelling scientific rationales that position this compound as a valuable subject for comprehensive research investigation. The unique structural architecture of this molecule, combining the well-established pharmacological properties of the 1,2,4-triazole core with distinctive substitution patterns, presents opportunities to explore novel structure-activity relationships and expand understanding of how molecular modifications influence chemical and biological properties.

The presence of three distinct functional groups within a single molecular framework creates a platform for investigating multiple aspects of chemical reactivity and molecular interactions. The chlorine substitution at the 3-position introduces electronegativity and potential leaving group characteristics that may facilitate various chemical transformations, making this compound a useful synthetic intermediate for developing more complex molecular architectures. The cyclopropyl group contributes conformational constraints and steric effects that could influence molecular recognition processes and binding interactions with target molecules or biological receptors.

The phenyl ring substitution provides aromatic character and extended conjugation that may enhance molecular stability and influence photophysical properties, making this compound potentially useful for materials science applications or as a fluorescent probe. The combination of these structural elements within the 1,2,4-triazole framework creates a molecule with multifaceted research potential that spans synthetic chemistry, computational modeling, and biological evaluation studies.

Research on 1,2,4-triazole derivatives has consistently demonstrated their broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties. The structural complexity of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole suggests that it may exhibit unique biological profiles that differ from simpler triazole derivatives, warranting systematic investigation of its potential bioactive properties.

| Research Domain | Potential Applications | Scientific Significance |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Understanding reactivity patterns |

| Computational Modeling | Structure-activity relationship studies | Predictive capability development |

| Biological Evaluation | Antimicrobial and anticancer screening | Novel therapeutic lead identification |

| Materials Science | Functional materials development | Advanced material properties |

Scope and Structure of the Review

This comprehensive review article presents a systematic analysis of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole, organized to provide both fundamental understanding and practical insights into this compound's properties and research applications. The review structure has been designed to address the multidisciplinary nature of triazole chemistry while maintaining focus on the specific characteristics and research potential of this particular derivative.

The foundational section establishes the chemical identity and structural characteristics of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole, providing essential background information that contextualizes subsequent discussions. This includes detailed presentation of molecular data, structural parameters, and physicochemical properties that define the compound's chemical behavior and research utility. The historical context section traces the development of triazole chemistry from its origins to contemporary applications, highlighting key milestones that have shaped current understanding and research directions.

The scope of this review encompasses multiple research perspectives, including synthetic accessibility, structural characterization, computational analysis, and potential applications across various scientific disciplines. The review addresses the fundamental chemical properties that govern reactivity patterns and molecular interactions, while also exploring the broader implications for advancing triazole chemistry and related research fields. The comprehensive coverage ensures that readers gain both detailed knowledge of this specific compound and broader understanding of how it fits within the larger framework of heterocyclic chemistry.

The structure of this review facilitates systematic exploration of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole from multiple perspectives, ensuring comprehensive coverage of its chemical and research significance. Each section builds upon previous discussions while introducing new concepts and applications, creating a cohesive narrative that advances understanding of this compound's importance in contemporary chemical research. The integration of detailed data tables, research findings, and analytical discussions provides a thorough foundation for future research endeavors and practical applications involving this intriguing triazole derivative.

Properties

IUPAC Name |

3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXCJGLPQJTZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-triazole scaffold, which includes the compound , has been widely studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole have shown efficacy against a range of pathogens including Candida albicans and various Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A study on triazole derivatives demonstrated that certain compounds exhibited high binding affinities to bacterial enzyme targets, indicating potential as novel antibiotics. The molecular docking studies revealed that these compounds could effectively inhibit bacterial growth through specific interactions with target sites .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. A study focusing on a related triazole compound demonstrated cytotoxic effects against melanoma cells. The research highlighted the potential of these compounds in cancer therapy due to their ability to induce apoptosis in malignant cells .

Agricultural Applications

Fungicides

The triazole class is well-known for its use as fungicides in agriculture. Compounds like 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole can be synthesized to enhance their antifungal properties against crop pathogens. This application is crucial for protecting crops from diseases caused by fungal infections.

Case Study: Crop Protection

Research has shown that triazole fungicides significantly reduce the incidence of fungal diseases in crops such as wheat and barley. These compounds work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Material Science

Polymer Chemistry

In material science, triazole compounds are being explored for their role in developing new polymeric materials with enhanced properties. The incorporation of triazole moieties into polymers can improve thermal stability and mechanical strength.

Case Study: Polymer Development

A recent study investigated the incorporation of triazole-based monomers into polymer matrices. The resulting materials exhibited improved thermal stability and resistance to degradation under environmental stressors .

Data Summary

Mechanism of Action

The mechanism of action of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity . The compound may inhibit enzymes or interfere with cellular processes, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a structural comparison of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole with analogous compounds:

Key Observations :

- Cyclopropyl vs. bulkier groups : The cyclopropyl substituent () offers steric hindrance without excessive bulk, contrasting with the benzoxazolyl group (), which may reduce membrane permeability due to its size.

- Sulfur-containing groups : Thione (C=S) and sulfanyl (S-CH₂) groups (Evidences 4, 8) influence redox properties and metal chelation, relevant to antimicrobial activity .

Pharmacological Activity

Triazole derivatives exhibit diverse biological activities depending on substituents:

Key Insights :

- The target compound’s chloro and cyclopropyl groups may synergize to enhance bioactivity, as EWGs like Cl correlate with improved antimicrobial and anticonvulsant effects in analogs .

- Thione-containing derivatives () exhibit lower MIC values, suggesting sulfur’s role in disrupting microbial enzymes .

Physicochemical and Spectral Properties

IR/NMR Signatures :

Crystallography :

QSAR Analysis :

- Electron-withdrawing substituents (e.g., Cl, CF₃) increase antimicrobial activity by raising ΣQ (total atomic charge) and lowering ΔE₁ (HOMO-LUMO gap), as shown in .

Biological Activity

3-Chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole can be described by the following details:

- IUPAC Name : 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

- CAS Number : 1020035-36-2

- Molecular Formula : C11H10ClN3

- Molecular Weight : 219.67 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, revealing their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. The specific compound in focus has shown promising results in various studies.

Antimicrobial Activity

Research indicates that 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve inhibition of cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles is notable. A study evaluating the effects of various triazole derivatives on cytokine production in peripheral blood mononuclear cells (PBMC) found that compounds displayed reduced levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon treatment. Specifically, compounds similar to 3-chloro-4-cyclopropyl-5-phenyl showed a significant decrease in TNF-α production by approximately 44–60% at optimal doses .

Anticancer Potential

The anticancer properties of triazoles are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Structure-activity relationship studies suggest that modifications at specific positions on the triazole ring enhance cytotoxicity against various cancer cell lines .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), derivatives similar to 3-chloro-4-cyclopropyl demonstrated significant inhibition of pro-inflammatory cytokines. The strongest effects were noted with compounds exhibiting specific structural features conducive to anti-inflammatory activity .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several triazole derivatives against a panel of bacterial strains. The results indicated that compounds with a phenyl group at the C-5 position exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics such as vancomycin .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine at specific positions significantly enhances biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-3 | Chlorine | Increases antiproliferative activity |

| C-5 | Phenyl | Enhances antimicrobial properties |

| N-4 | Alkyl Chain | Longer chains may reduce activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.